3-chloro-4-({1-[(4-fluorophenyl)methanesulfonyl]piperidin-4-yl}methoxy)pyridine
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Description
3-chloro-4-({1-[(4-fluorophenyl)methanesulfonyl]piperidin-4-yl}methoxy)pyridine is a useful research compound. Its molecular formula is C18H20ClFN2O3S and its molecular weight is 398.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 398.0867195 g/mol and the complexity rating of the compound is 529. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with enzymes such as tyrosinase . Tyrosinase plays a crucial role in the production of melanin, a pigment responsible for hair, skin, and eye color .
Mode of Action
Based on the structure, it can be hypothesized that the compound might interact with its target enzyme through a network of interactions with specific residues in the catalytic site . The presence of the 3-chloro-4-fluorophenyl fragment might be an important structural feature to improve the inhibition of the target enzyme .
Biochemical Pathways
Compounds with similar structures have been found to inhibit the activity of tyrosinase, thereby affecting the melanogenesis pathway . This pathway involves the oxidation of L-tyrosine and/or L-DOPA to produce dopaquinone, a melanin precursor .
Result of Action
Based on the potential target of action (tyrosinase), it can be hypothesized that the compound might inhibit the production of melanin, thereby affecting skin pigmentation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target. For instance, the melting point of a similar compound, 3-chloro-4’-fluorophenone, is reported to be 47-49 °C , which might influence its stability and hence its action.
Properties
IUPAC Name |
3-chloro-4-[[1-[(4-fluorophenyl)methylsulfonyl]piperidin-4-yl]methoxy]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFN2O3S/c19-17-11-21-8-5-18(17)25-12-14-6-9-22(10-7-14)26(23,24)13-15-1-3-16(20)4-2-15/h1-5,8,11,14H,6-7,9-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUHWZVOVWNAPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)S(=O)(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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